molecular formula C10H18O2 B8463545 1,1-Bis[(prop-2-en-1-yl)oxy]butane CAS No. 35020-94-1

1,1-Bis[(prop-2-en-1-yl)oxy]butane

Cat. No. B8463545
CAS RN: 35020-94-1
M. Wt: 170.25 g/mol
InChI Key: UYSVKUWLZQFGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Bis[(prop-2-en-1-yl)oxy]butane is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1-Bis[(prop-2-en-1-yl)oxy]butane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Bis[(prop-2-en-1-yl)oxy]butane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

35020-94-1

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1,1-bis(prop-2-enoxy)butane

InChI

InChI=1S/C10H18O2/c1-4-7-10(11-8-5-2)12-9-6-3/h5-6,10H,2-4,7-9H2,1H3

InChI Key

UYSVKUWLZQFGJB-UHFFFAOYSA-N

Canonical SMILES

CCCC(OCC=C)OCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Butanal (100 mL, 1.11 mol) and allyl alcohol (100 g, 1.72 mol) were dissolved in hexane (400 mL) under a nitrogen atmosphere. To the solution, magnesium sulfate (82.90 g, 0.69 mol) was added, and the mixture was stirred. This mixture was cooled to 10° C. or lower, and p-toluenesulfonic acid monohydrate (3.28 g, 0.017 mol) was added thereto. The reaction mixture was stirred at 15° C. or lower for 1 hour and warmed to room temperature (approximately 25° C.), followed by further stirring for approximately 2.5 hours. The reaction mixture was cooled again to 10° C. or lower, and potassium carbonate (2.38 g) and water (400 mL) were added thereto in this order. The mixture was stirred until insoluble matter was dissolved. The organic layer was separated and then washed with water (100 mL). The obtained organic layer was concentrated under reduced pressure, and the residue was distilled (approximately 20 mmHg, 80-85° C.) to obtain the title compound (132.83 g, yield: 91%, colorless oil substance).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
82.9 g
Type
reactant
Reaction Step Two
Quantity
3.28 g
Type
catalyst
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
2.38 g
Type
catalyst
Reaction Step Four
Yield
91%

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